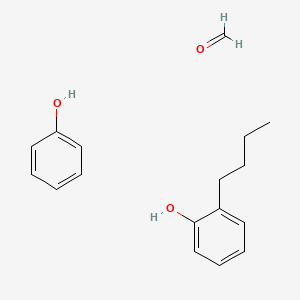![molecular formula C8H8O B14655617 5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne CAS No. 42502-47-6](/img/structure/B14655617.png)
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne is an organic compound characterized by the presence of both alkyne and alkene functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne typically involves the coupling of a propargyl alcohol derivative with a suitable alkyne precursor. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the alkyne under anhydrous conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions, and the process is often optimized for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diols or other oxygenated products.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the alkyne and alkene groups to form saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and other oxidizing agents under mild to moderate conditions.
Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents under atmospheric or elevated pressures.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of bases or catalysts.
Major Products Formed
Oxidation: Diols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in click chemistry reactions.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and tracking biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne exerts its effects depends on the specific reaction or application. In click chemistry, for example, the compound undergoes a cycloaddition reaction with azides to form triazoles, a process facilitated by copper catalysts. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-yn-1-yl ether derivatives: Compounds with similar propargylic ether structures.
Pent-1-en-3-yne derivatives: Compounds with similar alkyne and alkene functionalities.
Uniqueness
5-[(Prop-2-yn-1-yl)oxy]pent-1-en-3-yne is unique due to its combination of both alkyne and alkene groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and valuable for various scientific applications .
Propiedades
Número CAS |
42502-47-6 |
|---|---|
Fórmula molecular |
C8H8O |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
5-prop-2-ynoxypent-1-en-3-yne |
InChI |
InChI=1S/C8H8O/c1-3-5-6-8-9-7-4-2/h2-3H,1,7-8H2 |
Clave InChI |
BGQHLIWGXMDOJA-UHFFFAOYSA-N |
SMILES canónico |
C=CC#CCOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
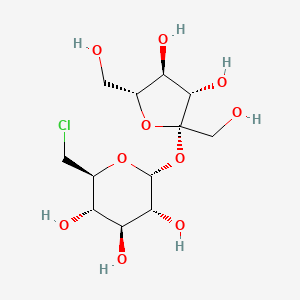
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)


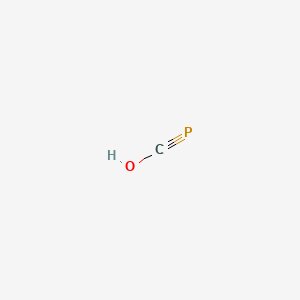
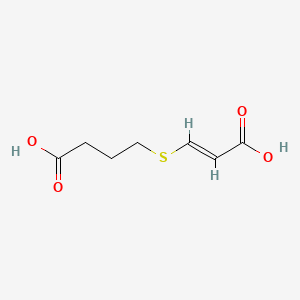
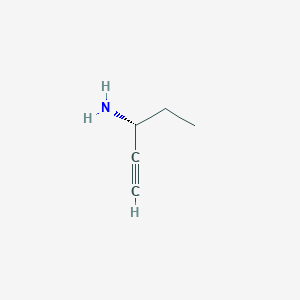
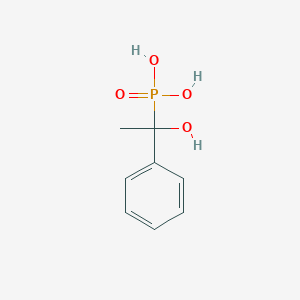
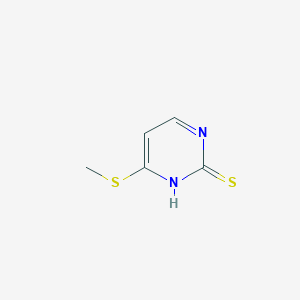
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
